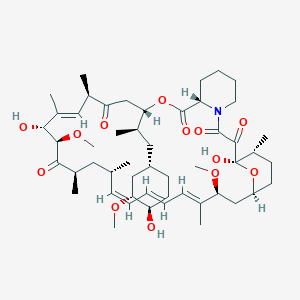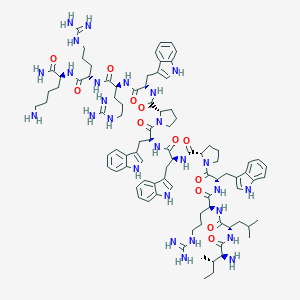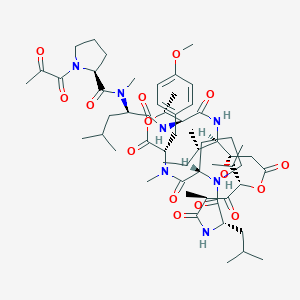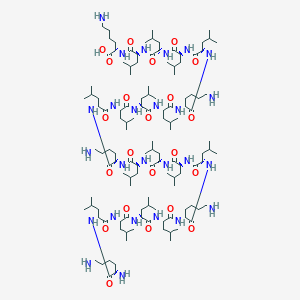![molecular formula C20H37N3O13 B549156 (2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol CAS No. 31282-04-9](/img/structure/B549156.png)
(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Hygromycin B, also known as Hygrovetine or by its chemical name, is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus . It has a broad spectrum of activity, inhibiting protein synthesis in bacteria, fungi, and higher eukaryotic cells .
Target of Action
The primary target of Hygromycin B is the 80S subunit of the bacterial ribosome . The ribosome is a complex molecular machine that synthesizes proteins in cells. By targeting the ribosome, Hygromycin B interferes with protein synthesis, which is essential for cell growth and survival .
Mode of Action
Hygromycin B inhibits protein synthesis by strengthening the interaction of tRNA binding in the ribosomal A-site . This action disrupts the translocation and promotes mistranslation at the 80S ribosome . Additionally, Hygromycin B prevents mRNA and tRNA translocation by an unknown mechanism .
Biochemical Pathways
The primary biochemical pathway affected by Hygromycin B is protein synthesis . By inhibiting this pathway, Hygromycin B disrupts the normal functioning of the cell, leading to cell death .
Pharmacokinetics
It is known that hygromycin b is soluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
The result of Hygromycin B’s action is the inhibition of protein synthesis , leading to cell death . This effect is observed in bacteria, fungi, and higher eukaryotic cells .
Action Environment
The action of Hygromycin B can be influenced by environmental factors. For instance, Hygromycin B solutions have been reported to lose activity on freezing . Therefore, solutions are stable when refrigerated, and freezing should be avoided . Furthermore, the effectiveness of Hygromycin B can vary depending on the cell line and growth conditions .
生化分析
Biochemical Properties
Hygromycin B interacts with the ribosome, specifically the mRNA decoding center in the small (30S) ribosomal subunit . It induces a localized conformational change, differing from that induced by other aminoglycosides . Unlike other aminoglycosides, hygromycin B potently inhibits spontaneous reverse translocation of tRNAs and mRNA on the ribosome in vitro .
Cellular Effects
In Escherichia coli cells, hygromycin B exhibits a concentration-dependent inhibitory effect on viable-cell numbers, growth rate, protein synthesis, and 30S and 50S subunit formation . In rice seedlings, hygromycin B treatment leads to severe growth defects, leaf chlorosis, and leaf shrinkage .
Molecular Mechanism
Hygromycin B inhibits protein synthesis by strengthening the interaction of tRNA binding in the ribosomal A-site .
Temporal Effects in Laboratory Settings
Hygromycin B solutions have been reported to lose activity on freezing . Since solutions are stable refrigerated, freezing should be avoided . The dry solid is stable for at least five years if stored at 2-8 °C .
Dosage Effects in Animal Models
The effects of hygromycin B vary with different dosages in animal models
Metabolic Pathways
Hygromycin B is involved in the protein synthesis pathway, where it interacts with the ribosome
准备方法
Synthetic Routes and Reaction Conditions
(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol is naturally synthesized by Streptomyces hygroscopicus. The production process involves the fermentation of this bacterium under controlled conditions to yield the antibiotic. The compound can be isolated and purified from the fermentation broth using various chromatographic techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation of Streptomyces hygroscopicus. The fermentation process is optimized to maximize yield and purity. After fermentation, the compound is extracted and purified using techniques such as solvent extraction, precipitation, and chromatography .
化学反应分析
Types of Reactions
(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学研究应用
(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol has a wide range of applications in scientific research:
Molecular Biology: It is used as a selection agent for cells that have been genetically modified to express hygromycin resistance genes. .
Microbiology: This compound is used to study protein synthesis and ribosomal function in both prokaryotic and eukaryotic cells
Agriculture: This compound is used in the development of genetically modified crops that are resistant to certain pests and diseases.
相似化合物的比较
Similar Compounds
Neomycin: Another aminoglycoside antibiotic that inhibits protein synthesis by binding to the ribosome.
Streptomycin: An aminoglycoside antibiotic that also targets the ribosome and inhibits protein synthesis.
Kanamycin: Similar to (2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol, it is used in molecular biology as a selection agent for genetically modified cells
Uniqueness
This compound is unique in its ability to inhibit both 70S and 80S ribosomes, making it effective against a wide range of organisms, including bacteria, fungi, and higher eukaryotic cells. This broad-spectrum activity, combined with its use as a selection agent in genetic research, sets it apart from other aminoglycoside antibiotics .
属性
CAS 编号 |
31282-04-9 |
|---|---|
分子式 |
C20H37N3O13 |
分子量 |
527.5 g/mol |
IUPAC 名称 |
(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |
InChI |
InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18?,19+,20?/m1/s1 |
InChI 键 |
GRRNUXAQVGOGFE-WHGKUWNNSA-N |
SMILES |
CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N |
手性 SMILES |
CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)C([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N |
规范 SMILES |
CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N |
外观 |
Solid powder |
Key on ui application |
Hygromycin B, as an antibiotic, used for selection of cells transfected with E. coli hygromycin resistance gene. |
沸点 |
897.6±65.0 °C at 760 mmHg |
熔点 |
320 to 356 °F (decomposes) (NTP, 1992) |
Key on ui other cas no. |
14918-35-5 31282-04-9 |
物理描述 |
Amorphous solid or tan powder. (NTP, 1992) |
Pictograms |
Corrosive; Acute Toxic; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Freely soluble (NTP, 1992) |
储存 |
−20°C |
同义词 |
Hygromycin b |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



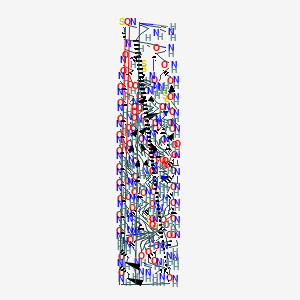
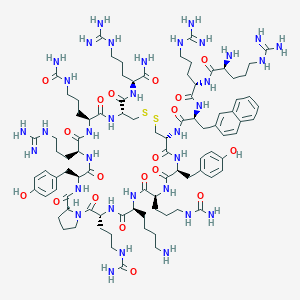
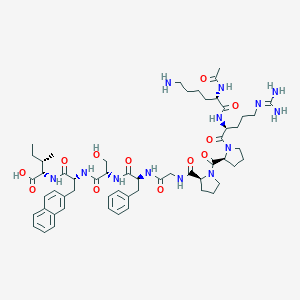
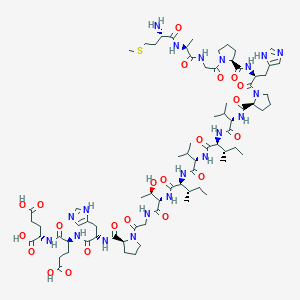
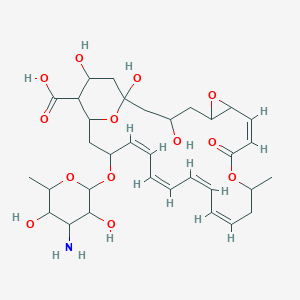

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)
![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)
